3-acetyl-1-butyl-1H-indole-6-carboxylic acid
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Overview
Description
3-acetyl-1-butyl-1H-indole-6-carboxylic acid is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. This compound features an indole core substituted with an acetyl group at the 3-position, a butyl group at the 1-position, and a carboxylic acid group at the 6-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-butyl-1H-indole-6-carboxylic acid typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires efficient catalysts, high-yield reactions, and cost-effective processes. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1-butyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-acetyl-1-butyl-1H-indole-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Indole derivatives, including this compound, have shown potential in drug development for various diseases.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-1-butyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to receptors or enzymes, influencing biological pathways. For example, indole derivatives are known to interact with nuclear receptors and modulate gene expression. The acetyl and butyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
3-Butylindole: A simpler indole derivative with a butyl group.
6-Carboxyindole: An indole derivative with a carboxylic acid group at the 6-position.
Uniqueness
3-acetyl-1-butyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H17NO3 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-acetyl-1-butylindole-6-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c1-3-4-7-16-9-13(10(2)17)12-6-5-11(15(18)19)8-14(12)16/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19) |
InChI Key |
FARMTVMELQELIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C2=C1C=C(C=C2)C(=O)O)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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